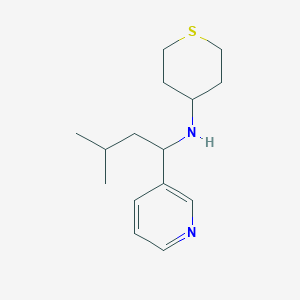![molecular formula C19H17N3O3 B3815695 N-[[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl]-2-(1-methylindol-3-yl)acetamide](/img/structure/B3815695.png)
N-[[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl]-2-(1-methylindol-3-yl)acetamide
Overview
Description
N-[[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl]-2-(1-methylindol-3-yl)acetamide is a complex organic compound that features a unique combination of furan, oxazole, and indole moieties. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl]-2-(1-methylindol-3-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the furan and oxazole intermediates, followed by their coupling with the indole derivative. Common reagents used in these reactions include catalysts like palladium or copper, solvents such as dichloromethane or toluene, and bases like triethylamine. The reaction conditions often require controlled temperatures and inert atmospheres to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve continuous-flow synthesis techniques to optimize reaction efficiency and scalability. Packed-bed reactors and response surface methodology can be employed to fine-tune reaction parameters, such as temperature, catalyst loading, and solvent flow rates, to achieve optimal yields .
Chemical Reactions Analysis
Types of Reactions
N-[[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl]-2-(1-methylindol-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation or alkylation reactions using reagents like halogens or alkyl halides.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions often require anhydrous conditions to prevent side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield corresponding carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
N-[[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl]-2-(1-methylindol-3-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl]-2-(1-methylindol-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other derivatives of furan, oxazole, and indole, such as:
- 2,3-Dichloroaniline
- 2,4-Dichloroaniline
- 2,5-Dichloroaniline
- 2,6-Dichloroaniline
- 3,4-Dichloroaniline
- 3,5-Dichloroaniline
Uniqueness
N-[[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl]-2-(1-methylindol-3-yl)acetamide stands out due to its unique combination of three different heterocyclic rings, which may confer distinct biological activities and chemical properties compared to its analogs .
Properties
IUPAC Name |
N-[[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl]-2-(1-methylindol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3/c1-22-12-13(15-5-2-3-6-16(15)22)9-19(23)20-11-14-10-18(25-21-14)17-7-4-8-24-17/h2-8,10,12H,9,11H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFKPXGKRAIADKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CC(=O)NCC3=NOC(=C3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2-Methylphenyl)-[3-[4-(2-methylphenyl)piperazin-1-yl]piperidin-1-yl]methanone](/img/structure/B3815624.png)
![N-methyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-morpholin-4-ylpropyl)propanamide](/img/structure/B3815636.png)
![ethyl 1-({5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}carbonyl)-3-piperidinecarboxylate](/img/structure/B3815639.png)
![N-methyl-N-[(4-methyl-1H-imidazol-5-yl)methyl]-3-(tetrahydrofuran-2-yl)propan-1-amine](/img/structure/B3815643.png)
![(4-(3-methoxybenzyl)-1-{[2-(4-methoxyphenyl)-5-pyrimidinyl]methyl}-4-piperidinyl)methanol](/img/structure/B3815649.png)
![N-[1-(cyclohexylmethyl)-3-piperidinyl]-2-(1-methyl-4-piperidinyl)acetamide](/img/structure/B3815655.png)
![2-(4-methoxybenzyl)-4-[2-(methylthio)benzoyl]morpholine](/img/structure/B3815681.png)
![N-ethyl-N-[[1-[2-(3-methoxyphenyl)ethyl]piperidin-3-yl]methyl]-2-(3-methylpyrazol-1-yl)acetamide](/img/structure/B3815686.png)
![N-ethyl-1-methyl-N-[[1-(1-methylpiperidin-4-yl)piperidin-4-yl]methyl]azepane-2-carboxamide](/img/structure/B3815690.png)
![2-{[1-(4-chlorophenyl)ethyl]amino}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B3815694.png)
![(1S,5S,7S)-7-(1-ethylimidazol-2-yl)-3-[(2-methylphenyl)methyl]-3,8-diazatricyclo[6.3.0.01,5]undecan-2-one](/img/structure/B3815697.png)
![({1-(2-methoxyethyl)-2-[(3-methylbutyl)sulfonyl]-1H-imidazol-5-yl}methyl)methyl(3-methylbutyl)amine](/img/structure/B3815702.png)


